4-methyl-2-(pyrrolidin-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
The compound 4-methyl-2-(pyrrolidin-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted at positions 2, 4, and 5. Key structural elements include:
- Position 4: A methyl group.
- Position 2: A pyrrolidin-1-yl group (5-membered saturated ring).
- Position 6: A piperazin-1-yl moiety linked to a 5-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6/c1-14-12-17(25-18(24-14)28-6-2-3-7-28)27-10-8-26(9-11-27)16-5-4-15(13-23-16)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFHUMQNBASYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-(pyrrolidin-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The IUPAC name of the compound indicates a sophisticated arrangement of functional groups, including a pyrimidine core, a pyrrolidine ring, and a piperazine moiety. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound acts primarily through the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). By inhibiting these kinases, it disrupts cell cycle progression, leading to apoptosis in cancer cells. The detailed mechanism involves:
- Binding Affinity : The compound binds to the ATP-binding site of CDKs.
- Cell Cycle Arrest : Inhibition leads to G1 or G2 phase arrest in cancer cells.
- Induction of Apoptosis : Prolonged inhibition results in programmed cell death due to accumulated DNA damage.
Anticancer Properties
Several studies have demonstrated the anticancer efficacy of this compound against various cell lines. For example:
These results suggest that the compound exhibits significant cytotoxicity against multiple cancer types.
Neuroprotective Effects
Emerging data indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in amyloid pathology:
| Study | Model | Outcome |
|---|---|---|
| 5XFAD Mouse Model | Alzheimer’s Disease | Reduced amyloid plaque |
| In Vitro Assays | Neuronal Cells | Increased cell viability |
These findings suggest that the compound may offer therapeutic benefits in neurodegenerative conditions by modulating lipid metabolism and reducing neuroinflammation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and pyrrolidine rings significantly impact biological activity. Key observations include:
- Piperazine Substituents : Variations in substituents on the piperazine ring alter binding affinity and selectivity for CDKs.
- Pyrrolidine Modifications : Changes in the pyrrolidine structure can enhance solubility and bioavailability.
- Trifluoromethyl Group : This group is crucial for increasing lipophilicity, which enhances cellular uptake.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, the compound was tested on xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues .
Case Study 2: Neuroprotection
A preclinical trial involving aged mice demonstrated that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation . This suggests potential applications in treating Alzheimer’s disease.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Pyrimidine vs. Quinazoline Derivatives
- Target Compound : Pyrimidine core.
- 3-Ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinazoline-2,4(1H,3H)-dione (): Core: Quinazoline (fused benzene-pyrimidine system). Substituents: Ethyl at position 3; identical piperazine-trifluoromethylpyridine group at position 6.
Pyrimidine vs. Thienopyrimidine Derivatives
- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Core: Thieno[3,2-d]pyrimidine (sulfur-containing fused ring). Substituents: Methanesulfonyl-piperazine and morpholine groups.
Substituent Variations at Position 6
Piperazine-Linked Trifluoromethylpyridine vs. Aryl Groups
Substituent Variations at Position 2
Pyrrolidine vs. Piperidine/Piperazine
Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: Analogous compounds in and show activity in CNS and oncology targets, suggesting the target compound may share similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
